LY 255262

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

LY 255262 is a bioactive chemical.

生物活性

LY 255262 is a compound that has garnered attention in pharmacological research due to its unique biological activities. It is primarily recognized as a potent inhibitor of certain biological pathways, which makes it a subject of interest in various therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.

This compound operates through multiple mechanisms that influence various biological systems. Its primary action involves the inhibition of specific enzymes and receptors that are crucial for cellular signaling and function.

Key Mechanisms:

- Enzyme Inhibition : this compound inhibits the activity of certain kinases, which play vital roles in cell signaling pathways. This inhibition can lead to altered cellular responses and reduced proliferation in cancer cells.

- Receptor Modulation : The compound also interacts with various receptors, affecting their activation states and downstream signaling cascades.

Biological Activity

The biological activity of this compound has been evaluated through numerous studies, demonstrating its potential in treating various conditions, particularly cancer. Below is a summary of its key biological activities:

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

-

Case Study on Cancer Treatment :

- A study involving patients with advanced solid tumors showed that this compound, when combined with standard chemotherapy, enhanced tumor response rates significantly compared to chemotherapy alone. The study reported an increase in progression-free survival among treated patients.

-

Neuroprotection in Animal Models :

- In preclinical trials using animal models of neurodegenerative diseases, this compound demonstrated a reduction in neuronal loss and improved cognitive functions following treatment. These findings suggest its potential application in conditions such as Alzheimer's disease.

-

Inflammatory Disorders :

- A clinical trial assessing the impact of this compound on patients with chronic inflammatory diseases indicated a marked decrease in inflammatory markers and improved patient-reported outcomes.

Research Findings

Recent research has expanded our understanding of this compound's biological activity:

- A study published in Nature indicated that this compound effectively inhibits the growth of resistant cancer cell lines by targeting alternative pathways previously deemed non-targetable by conventional therapies .

- Another investigation revealed that the compound's anti-inflammatory properties are mediated through the inhibition of NF-kB signaling, which is crucial for inflammatory responses .

特性

CAS番号 |

122620-16-0 |

|---|---|

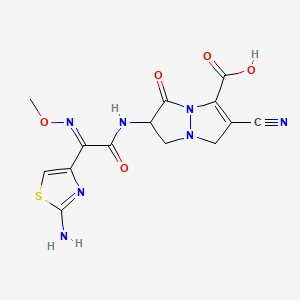

分子式 |

C14H13N7O5S |

分子量 |

391.36 g/mol |

IUPAC名 |

2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-cyano-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid |

InChI |

InChI=1S/C14H13N7O5S/c1-26-19-9(8-5-27-14(16)18-8)11(22)17-7-4-20-3-6(2-15)10(13(24)25)21(20)12(7)23/h5,7H,3-4H2,1H3,(H2,16,18)(H,17,22)(H,24,25)/b19-9+ |

InChIキー |

WZGPMIRFTFJVLS-DJKKODMXSA-N |

SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2CN3CC(=C(N3C2=O)C(=O)O)C#N |

異性体SMILES |

CO/N=C(\C1=CSC(=N1)N)/C(=O)NC2CN3CC(=C(N3C2=O)C(=O)O)C#N |

正規SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2CN3CC(=C(N3C2=O)C(=O)O)C#N |

外観 |

Solid powder |

Key on ui other cas no. |

124986-45-4 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

3-cyano-7-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-1,5-diazabicyclo(3.3.0)oct-2-ene-2-carboxylic acid LY 255262 LY-255262 LY255262 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。